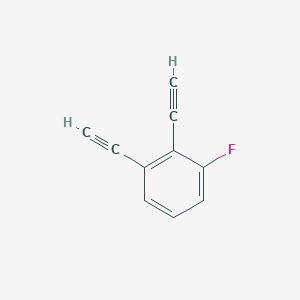

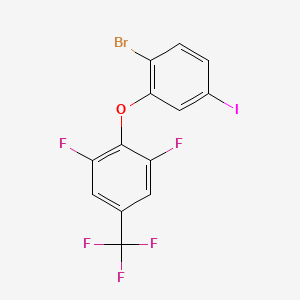

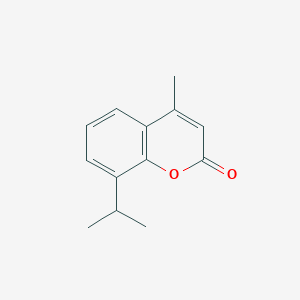

![molecular formula C32H37N7O3 B12082502 2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)

2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KRas G12C inhibitor 2 is a compound designed to target the KRas G12C mutation, a common mutation in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at the 12th position of the KRas protein, leading to uncontrolled cell growth and cancer progression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of KRas G12C inhibitor 2 involves multiple steps, including the formation of a covalent bond with cysteine 12 within the switch-II pocket of the KRas G12C protein . The synthetic route typically includes:

Formation of the core structure: This involves the preparation of an azaquinazolinone and pyridine rings, which are key components of the inhibitor.

Atropisomeric purification: The compound is developed as a single atropisomer, requiring chiral chromatographic purification or classical resolution processes.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This includes the use of chiral liquid and simulated moving bed chromatography for initial supplies, followed by classical resolution processes for metric-ton scale production .

Analyse Des Réactions Chimiques

Types of Reactions

KRas G12C inhibitor 2 undergoes several types of chemical reactions:

Covalent binding: The inhibitor forms a covalent bond with the thiol group of cysteine 12 in the KRas G12C protein.

Inhibition of GDP-GTP exchange: The compound binds to the GDP-bound state of KRas G12C, preventing the exchange of GDP for GTP.

Common Reagents and Conditions

Reagents: Common reagents include those that facilitate covalent binding, such as thiol-reactive compounds.

Conditions: The reactions typically occur under physiological conditions, both in vitro and in vivo.

Major Products

The major product of these reactions is the KRas G12C protein locked in its inactive GDP-bound state, effectively inhibiting its oncogenic activity .

Applications De Recherche Scientifique

KRas G12C inhibitor 2 has a wide range of applications in scientific research:

Cancer research: It is primarily used to study and treat cancers with the KRas G12C mutation, including NSCLC, colorectal cancer, and pancreatic cancer

Drug development: The compound serves as a model for developing new inhibitors targeting similar mutations.

Pharmacodynamics and pharmacokinetics: It is used in preclinical models to study the pharmacodynamic and pharmacokinetic properties of KRas inhibitors.

Mécanisme D'action

KRas G12C inhibitor 2 exerts its effects by covalently binding to the cysteine 12 residue of the KRas G12C protein. This binding locks the protein in its inactive GDP-bound state, preventing the activation of downstream signaling pathways such as RAF-MEK-ERK and PI3K-AKT . By inhibiting these pathways, the compound effectively halts cancer cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sotorasib (AMG 510): The first FDA-approved KRas G12C inhibitor, known for its efficacy in treating NSCLC.

Adagrasib (MRTX849): Another potent KRas G12C inhibitor with similar applications.

D1553: A KRas G12C inhibitor currently under clinical investigation.

Uniqueness

KRas G12C inhibitor 2 is unique in its rapid target engagement kinetics and high potency, making it a valuable tool in both research and clinical settings . Its ability to form a stable covalent bond with the KRas G12C protein sets it apart from other inhibitors that may have slower binding kinetics or lower efficacy .

Propriétés

IUPAC Name |

2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O3/c1-3-30(41)39-16-15-38(19-23(39)10-12-33)31-27-11-14-37(29-18-25(40)17-22-7-4-5-9-26(22)29)20-28(27)34-32(35-31)42-21-24-8-6-13-36(24)2/h3-5,7,9,17-18,23-24,40H,1,6,8,10-11,13-16,19-21H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGVCHZNLOIACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

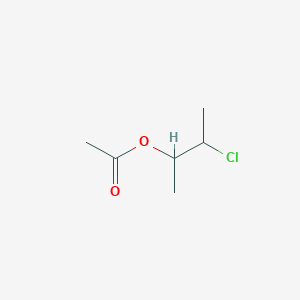

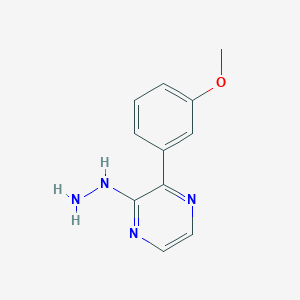

![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)

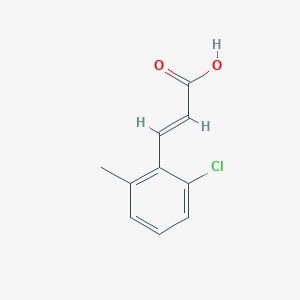

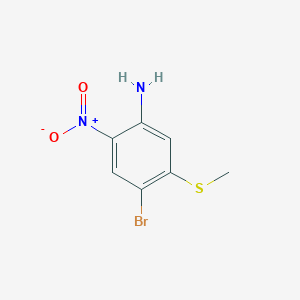

![[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)

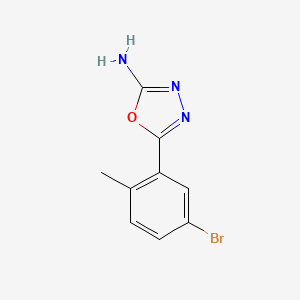

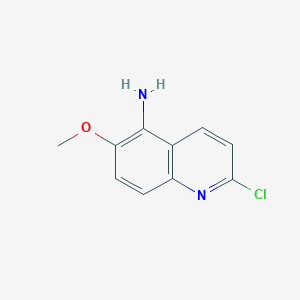

![Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B12082486.png)

![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)